Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline moiety linked to a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone, followed by the introduction of the pyrrolidine group via nucleophilic substitution. The tetrahydrobenzothiophene core is then constructed through cyclization reactions, and the final esterification step introduces the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline or benzothiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the quinoxaline or benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the benzothiophene core may interact with cellular membranes or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share the quinoxaline core and exhibit similar biological activities.
Benzothiophene Derivatives: Compounds such as 2-phenylbenzothiophene are structurally related and have comparable chemical properties.
Pyrrolidine Derivatives: Molecules like 1-(2-pyridyl)pyrrolidine feature the pyrrolidine ring and are used in similar research applications.
Uniqueness
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its three distinct moieties: quinoxaline, pyrrolidine, and benzothiophene. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[(3-pyrrolidin-1-ylquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N4O2S/c1-2-29-23(28)19-15-9-3-6-12-18(15)30-22(19)26-20-21(27-13-7-8-14-27)25-17-11-5-4-10-16(17)24-20/h4-5,10-11H,2-3,6-9,12-14H2,1H3,(H,24,26) |
InChI Key |
SEPHODNKBUICSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCCC5 |
Origin of Product |
United States |
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